molecular formula C25H28ClNO2 B1668766 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine CAS No. 162542-90-7

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

Cat. No. B1668766
M. Wt: 373.5 g/mol
InChI Key: DQXFOLCDYKWSIT-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has a methoxy group (-OCH3), a phenyl group (C6H5), and a cyclopentyloxy group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods such as [4 + 2] cycloaddition reactions of 1-azadiene derivatives . Another method involves the use of metal-organic frameworks for the synthesis of pyrazolo[3,4-b]pyridines .


Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests the presence of antiparallel nitrile–nitrile interactions . Theoretical investigations on similar structures have shown changes in structural parameters upon adsorption on silver clusters .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, several derivatives of 4H-chromene and chromeno[2,3-b]pyridine were efficiently prepared under microwave irradiation in a one-pot reaction . Another study discussed the synthesis of 2-pyridones using various methods .

Scientific Research Applications

Crystallographic and Structural Studies

  • Crystal Structure Analysis : The research on pyridine derivatives, including those similar to 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, has involved detailed crystal structure analysis. For instance, studies have been conducted on the crystal structure of potential active compounds within this category, elucidating their crystallization in various forms and their molecular interactions (Ganapathy et al., 2015).

  • X-Ray Powder Diffraction : X-ray powder diffraction data have been reported for compounds related to 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, which are significant for understanding their crystal structures and for the synthesis of important intermediates in pharmaceuticals (Wang et al., 2017).

Chemical Synthesis and Modifications

  • Synthesis of Derivatives : Research has focused on synthesizing derivatives of pyridine compounds. These include studies on the preparation of various pyridine and pyrazoline derivatives and their characterization through spectral data. This research is pivotal in expanding the knowledge of pyridine chemistry and its applications (Dangar et al., 2014).

  • Deprotonation Studies : Investigations into the deprotonation of pyridyl phenols and anilines, including compounds similar to 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, have been conducted. These studies contribute to the understanding of chemical reactivity and potential applications in synthesis and drug development (Rebstock et al., 2003).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Pyridine derivatives, akin to the compound , have been studied for their antimicrobial properties. This research is crucial in the development of new drugs and treatments for various infections (Vyas et al., 2009).

  • Antiproliferative Activity : Studies have also been conducted on the antiproliferative activity of pyrazolo[4,3-c]pyridines, which are structurally related to 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine. These studies provide valuable insights into the potential use of these compounds in cancer treatment (Razmienė et al., 2021).

Photochemical and Electrochemical Applications

  • Photophysics Studies : The photophysical properties of compounds within this category have been examined, shedding light on their potential applications in light-emitting devices and sensors (Behera et al., 2015).

  • Corrosion Inhibition : Research on pyridine derivatives as corrosion inhibitors has been conducted, demonstrating their potential in protecting materials in industrial applications (Ansari et al., 2015).

Future Directions

While specific future directions for this compound are not available, similar compounds have been studied for their potential applications in various fields such as medicine and pesticides .

properties

IUPAC Name

4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUUPXBCDMQYRR-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936715
Record name 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

CAS RN

162542-90-7
Record name 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162542-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CDP 840
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162542907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CDP-840
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8OFX8K7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
Reactant of Route 2
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
Reactant of Route 3
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
Reactant of Route 6
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.